molecular formula C8H13Cl2N3S B1396941 (2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride CAS No. 1332529-24-4

(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride

Cat. No. B1396941
M. Wt: 254.18 g/mol
InChI Key: INXBAGBCEXYOME-UHFFFAOYSA-N
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Description

“(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1332529-24-4 . Its IUPAC name is 1-(1H-1lambda3-imidazo[2,1-b]thiazol-6-yl)propan-2-amine dihydrochloride . The molecular weight of this compound is 255.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N3S.2ClH/c1-6(9)4-7-5-11-2-3-12-8(11)10-7;;/h2-3,5-6,12H,4,9H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from imidazo[2,1-b][1,3]thiazole, such as those synthesized by Shankerrao et al. (2017) and Güzeldemirci and Küçükbasmacı (2010), have been found to exhibit promising antimicrobial activities. These studies highlight the potential of imidazo[2,1-b][1,3]thiazole derivatives in combating various microbial infections (Shankerrao, Bodke, & Santoshkumar, 2017) (Güzeldemirci & Küçükbasmacı, 2010).

Potential Anticancer Properties

Research by Potikha and Brovarets (2020), and Hussein and Al-lami (2022), indicates that certain imidazo[2,1-b][1,3]thiazole derivatives demonstrate potential in suppressing the growth of various cancer cell lines, such as kidney and breast cancer cells. These findings suggest a possible role in cancer treatment (Potikha & Brovarets, 2020) (Hussein & Al-lami, 2022).

Synthesis Methodologies

Innovative synthesis techniques for imidazo[2,1-b]thiazole derivatives, as demonstrated by Mahdavi et al. (2012) and Bangade et al. (2013), offer efficient methods for creating these compounds, which could be beneficial for future pharmaceutical applications (Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012) (Bangade, Reddy, Thakur, Babu, & Meshram, 2013).

COX-2 Inhibition

A study by Shahrasbi et al. (2018) on imidazo[2,1-b]thiazole analogs found that these compounds can selectively inhibit COX-2 isoenzyme. This suggests potential applications in conditions where COX-2 inhibition is therapeutic (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).

Future Directions

Imidazo[2,1-b]thiazole derivatives have been studied for their potential as anticancer agents . The future prospects of these compounds could include further exploration of their therapeutic potential and the development of more selective inhibitors.

properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-6(9)4-7-5-11-2-3-12-8(11)10-7;;/h2-3,5-6H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBAGBCEXYOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN2C=CSC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
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(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
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(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
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(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
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(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
Reactant of Route 6
(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride

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